Mellitic trianhydride

Description

Historical Trajectories of Mellitic Trianhydride Discovery and Initial Characterization

The story of this compound begins in the early 19th century with the study of a rare mineral known as mellite, or "honey stone". wikipedia.orgtcichemicals.com In 1830, the eminent chemists Justus von Liebig and Friedrich Wöhler first obtained the compound during their investigations into mellite, which is primarily the aluminum salt of mellitic acid. wikipedia.orgtcichemicals.comwikipedia.org However, it was not until 1913 that the substance was properly characterized by H. Meyer and K. Steiner, who identified its correct structure and composition. wikipedia.org

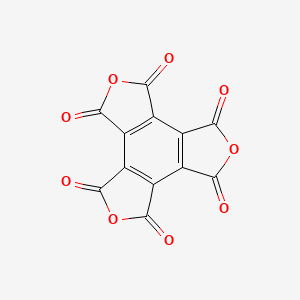

Early methods for obtaining the parent compound, mellitic acid, involved treating mellite with ammonium (B1175870) carbonate. wikipedia.orgsmolecule.com The synthesis of this compound itself is achieved through the dehydration of mellitic acid, a process that can be carried out by heating it with a dehydrating agent like acetic anhydride (B1165640). vulcanchem.comtcichemicals.com This reaction involves the removal of three water molecules from the six carboxylic acid groups of mellitic acid, leading to the formation of the three anhydride rings. smolecule.com The initial empirical formula was mistakenly proposed as C₄O₃, but later work confirmed the molecular formula to be C₁₂O₉. wikipedia.org

| Milestone | Year | Key Contributors | Description |

| Discovery of Mellitic Acid | 1799 | Martin Heinrich Klaproth | Discovered in the mineral mellite. wikipedia.org |

| First Isolation (uncharacterized) | 1830 | Justus von Liebig & Friedrich Wöhler | Obtained during the study of mellite. wikipedia.orgtcichemicals.com |

| Formal Characterization | 1913 | H. Meyer & K. Steiner | The structure and composition were correctly identified. wikipedia.org |

This compound as a Fundamental Oxocarbon in Organic Chemistry

This compound is a canonical example of an oxocarbon, a compound composed exclusively of carbon and oxygen. youngchemist.comwikipedia.org Unlike many simple or hypothetical oxocarbons, it is one of only a few that are reasonably stable under standard conditions, a group that includes well-known molecules like carbon dioxide (CO₂) and carbon monoxide (CO). wikipedia.orgwikipedia.org

Structurally, the molecule is not perfectly flat. X-ray crystallography has revealed a non-planar geometry, with the molecule adopting a "shallow propeller" conformation. smolecule.com This three-dimensional shape arises from the steric and electronic interactions between the adjacent anhydride groups. Furthermore, this compound is recognized as a potent π-electron acceptor, a characteristic that makes it highly reactive toward electron-donating species and a valuable component in the design of charge-transfer complexes. smolecule.comcolab.ws

| Property | Description |

| Chemical Formula | C₁₂O₉ smolecule.com |

| Classification | Oxocarbon wikipedia.org |

| Molecular Geometry | Non-planar, "shallow propeller" shape smolecule.com |

| Key Electronic Feature | Aromatic, strong π-electron acceptor colab.wsacs.org |

| Stability | Stable at room temperature wikipedia.org |

Contemporary Significance and Scope in Academic Chemical Sciences

In modern chemical research, this compound has emerged as a versatile and powerful building block for the synthesis of advanced functional materials. Its rigid structure and trifunctional nature make it an ideal monomer for creating highly cross-linked and thermally stable polymers.

A significant area of application is in the synthesis of high-performance polyimides. smolecule.comepa.gov These polymers are renowned for their exceptional thermal stability and mechanical strength, making them suitable for demanding applications in electronics and aerospace. smolecule.com The incorporation of the this compound unit imparts a high degree of network rigidity and stability to the polymer structure. vulcanchem.com

Furthermore, this compound is a key precursor in the development of Covalent Organic Frameworks (COFs). smolecule.comresearchgate.net These are crystalline, porous materials constructed from organic building blocks linked by strong covalent bonds. By reacting this compound with various triangular amine linkers, researchers have created COFs with well-defined microporous structures. researchgate.nettudelft.nlresearchgate.net These materials exhibit high surface areas and are being actively investigated for applications in gas storage and separation, with studies showing promising carbon dioxide uptake capacities. researchgate.net

Recent research has also highlighted the potential of this compound-based materials in energy storage. Porous polyimides derived from this compound have been explored as cathode materials for advanced battery technologies, demonstrating a significant theoretical charge capacity. vulcanchem.com Its utility also extends to more fundamental synthetic chemistry, where it has been used as a precursor in the synthesis of fullerenes and investigated for its photostability under simulated Martian conditions, hinting at its potential relevance in astrochemical studies. preprints.orgscience.gov

| Application Area | Specific Use | Key Finding/Property |

| Polymer Chemistry | Monomer for polyimides | Creates polymers with high thermal and mechanical stability. smolecule.comvulcanchem.com |

| Materials Science | Precursor for Covalent Organic Frameworks (COFs) | Forms microporous materials for gas storage (e.g., CO₂). researchgate.netresearchgate.net |

| Energy Storage | Cathode materials in batteries | Porous polyimides show a theoretical capacity of 180 mA h g⁻¹. vulcanchem.com |

| Synthetic Chemistry | Precursor for complex molecules | Used in the synthesis of fullerenes. preprints.org |

| Astrochemistry | Study of organic matter on Mars | Exhibits high photostability under simulated Martian UV radiation. science.gov |

Structure

3D Structure

Properties

IUPAC Name |

4,9,14-trioxatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),7(11)-triene-3,5,8,10,13,15-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12O9/c13-7-1-2(8(14)19-7)4-6(12(18)21-11(4)17)5-3(1)9(15)20-10(5)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYHMCFMPHPHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C3=C(C4=C1C(=O)OC4=O)C(=O)OC3=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292184 | |

| Record name | Mellitic acid trianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4253-24-1 | |

| Record name | Benzo[1,2-c:3,4-c′:5,6-c′′]trifuran-1,3,4,6,7,9-hexone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4253-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 80679 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004253241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mellitic trianhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mellitic acid trianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Mellitic Trianhydride and Its Derivatives

Thermal Decomposition Pathways in Mellitic Trianhydride Synthesis

The thermal decomposition of specific precursors provides a direct route to this compound. The most common method involves the dehydration of mellitic acid. This process is typically achieved by heating mellitic acid, which leads to the intramolecular elimination of water molecules from the adjacent carboxylic acid groups, resulting in the formation of the three anhydride (B1165640) rings. vulcanchem.comnih.gov

Pyrolysis of this compound itself has been a subject of research, particularly in the pursuit of novel carbon allotropes. vulcanchem.com When subjected to pyrolysis under vacuum with a microburner, the compound decomposes, releasing gas and leaving a black solid residue. vulcanchem.comgwern.net These studies have provided evidence for the formation of C₆O species, highlighting its potential as a precursor for such exotic molecules. vulcanchem.com However, techniques like flash vacuum pyrolysis have proven challenging due to the low volatility of this compound. vulcanchem.comgwern.net

One proposed intramolecular pathway for the formation of this compound from mellitic acid suggests a stepwise dehydration process, which can be initiated under certain conditions, such as exposure to UV radiation. nih.gov This highlights the potential for non-thermal methods to drive the synthesis.

Table 1: Thermal Decomposition Approaches for this compound

| Precursor | Method | Key Observations |

| Mellitic Acid | Heating | Formation of this compound through dehydration. vulcanchem.comnih.gov |

| This compound | Pyrolysis under vacuum | Decomposition with gas evolution and formation of a black residue; evidence of C₆O species. vulcanchem.comgwern.net |

| This compound | Flash Vacuum Pyrolysis | Ineffective due to low volatility of the compound. vulcanchem.comgwern.net |

Chemical Modification Strategies for this compound Formation

Chemical synthesis offers a more controlled approach to the production of this compound and its derivatives, starting from mellitic acid or related compounds.

Synthesis from Mellitic Acid Precursors

The most widely employed and straightforward synthesis of this compound involves the dehydration of commercially available mellitic acid. vulcanchem.com This is commonly achieved by heating mellitic acid in the presence of a dehydrating agent, with acetic anhydride being a frequently used reagent. vulcanchem.comgwern.net The reaction proceeds through the sequential formation of the anhydride linkages as water is eliminated. vulcanchem.com

Another approach involves the reaction of mellitic acid with acetyl chloride. However, attempts to reproduce this method have yielded inconclusive results, with the poor solubility of the product hindering characterization by solution NMR. researchgate.net

Utilizing Mellitic Acid Derivatives and Related Compounds

The synthesis of this compound and its derivatives can also be approached by using modified forms of mellitic acid. While direct synthesis from common derivatives like esters or halides is not extensively documented for this compound itself, related chemistries provide insights into potential pathways.

For instance, the synthesis of mellitic triimides, which are structurally related to the trianhydride, has been achieved by reacting mellitic acid with primary amines. lookchem.com This proceeds via the formation of ammonium (B1175870) salts followed by thermal dehydration and imide ring closure. lookchem.com There have also been attempts to prepare mellitic triimides from hexachlorocarbonyl benzene (B151609), although this resulted in very limited product formation. researchgate.net

The synthesis of other cyclic anhydrides, such as trimellitic anhydride, has been achieved through the liquid-phase air oxidation of pseudocumene, indicating that oxidation of appropriately substituted aromatic precursors could be a viable, though likely more complex, route. google.com

Optimization of Reaction Conditions and Yields in this compound Production

Optimizing the synthesis of this compound is crucial for improving efficiency and making the compound more accessible for research and applications. While specific studies on the optimization of this compound synthesis are not abundant, related research on similar anhydrides offers valuable strategies.

For the synthesis of trimellitic anhydride, a patented method describes a subsectional oxidation process to overcome self-inhibition during the reaction, thereby improving the yield. google.com This involves a two-stage reaction with controlled temperature and pressure, along with the staged addition of catalysts. google.com

Table 2: Optimized Parameters for a Related Anhydride Synthesis (Trimellitic Anhydride)

| Parameter | Stage 1 | Stage 2 |

| Temperature | 140-180 °C | 180-300 °C |

| Pressure | 0.4-1.0 MPa | 1.0-3.0 MPa |

| Catalyst | 40-60% of total catalyst added initially | Remainder of catalyst added |

Furthermore, the application of microwave irradiation has been shown to dramatically shorten reaction times and increase yields in the synthesis of pyromellitic diimides from pyromellitic dianhydride. nasa.gov This technique could potentially be adapted for the synthesis of this compound to enhance reaction efficiency.

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methods is a growing area of focus. For anhydride synthesis, several green chemistry principles can be applied.

A significant advancement is the reported synthesis of trimellitic anhydride and hemimellitic anhydride from malic acid, a bio-based precursor. researchgate.net This approach, if adaptable to this compound, would represent a major step towards a sustainable production route. The strategy relies on a Diels-Alder/aromatization sequence. researchgate.net

The use of molecular oxygen as a selective and clean oxidant is another green approach that has been explored for the synthesis of other aromatic anhydrides. sciencemadness.orgtudelft.nl This avoids the use of stoichiometric, and often hazardous, oxidizing agents.

Hydrothermal synthesis, using water as a solvent, is also a promising green method. The synthesis of imide-linked covalent organic frameworks from pyromellitic dianhydride has been demonstrated in a mixture of water and n-hexanol, which is a more environmentally friendly solvent system. acs.org

Synthesis of this compound-Derived Building Blocks for Advanced Materials

This compound is a valuable building block for the synthesis of advanced materials, particularly porous polymers like polyimides and covalent organic frameworks (COFs). vulcanchem.comtudelft.nl These materials exhibit properties that are attractive for applications in gas storage, separation, and energy storage. gwern.netmdpi.com

The synthesis of these materials typically involves the reaction of this compound with multifunctional amine linkers. For example, the polycondensation reaction of this compound with primary triamines under solvothermal conditions yields microporous polyimide COFs. gwern.nettudelft.nlresearchgate.net The rigid and planar structure of the this compound core contributes to the thermal and mechanical stability of the resulting polymers. vulcanchem.com

The functionalization of this compound opens up possibilities for creating a wider range of building blocks. For example, the reaction of this compound with specific amines can lead to the formation of mellitic triimides, which are themselves versatile C₃-symmetric organic electron acceptors. lookchem.com

Table 3: Examples of this compound-Derived Advanced Materials

| Material Type | Monomers | Synthesis Conditions | Key Properties |

| Porous Polyimide | This compound, 3,7-diamino-N-methylphenothiazine | - | Promising for energy storage applications. vulcanchem.com |

| Covalent Organic Framework (MTI-COF-1) | This compound, 1,3,5-tris(4-aminophenyl)benzene (B174889) | Solvothermal | Microporous structure, high surface area, good CO₂ uptake. gwern.netscience.gov |

| Covalent Organic Framework (MTI-COF-2) | This compound, 1,3,5-tris(4-aminophenyl)amine | Solvothermal | Microporous structure, high surface area, good CO₂ uptake. gwern.netscience.gov |

| Mellitic Triimide-Doped Carbon Nitride | This compound, Melem | Thermal condensation | Sunlight-driven photocatalyst for H₂O₂ production. acs.org |

Sophisticated Structural Elucidation and Aromaticity Investigations of Mellitic Trianhydride

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in mellitic trianhydride has been elucidated through various experimental and computational techniques, revealing a complex and non-planar structure.

X-ray Crystallography Studies of this compound

X-ray crystallography has been instrumental in determining the solid-state structure of this compound. smolecule.com Studies have shown that it crystallizes in the cubic space group Pa3, with four molecules per unit cell. researchgate.net However, these crystals exhibit orientational twofold disorder, which can complicate the precise determination of certain structural parameters. researchgate.net In the crystalline state, the molecules are packed through edge-to-face contacts. researchgate.net When complexed with other molecules, such as in 1:1 molecular charge-transfer complexes with triphenylene (B110318) and 9,10-dimethylanthracene, the this compound molecules are ordered and adopt a practically planar conformation. researchgate.net

Non-Planar Molecular Architectures: The "Shallow Propeller" Conformation

In its crystalline form, this compound does not adopt a perfectly flat structure. Instead, it exhibits a "shallow propeller" shape with approximate D3 symmetry. smolecule.comresearchgate.net This non-planarity is characterized by a slight twisting of the anhydride (B1165640) rings relative to the central benzene (B151609) ring. acs.org The deviation from planarity is thought to be influenced by intermolecular interactions within the crystal lattice, specifically nucleophilic-electrophilic interactions between the oxygen atoms of the five-membered rings and the carbonyl carbon atoms. researchgate.net Computational studies at the RHF/STO-3G level on an isolated molecule, however, predict a planar D3h structure, suggesting that crystal packing forces are responsible for the observed non-planarity in the solid state. acs.org The dihedral angles between the benzene and anhydride rings in the crystal are approximately 4.9°. acs.org

Aromatic Character and Electronic Properties

The aromaticity of this compound, a key determinant of its stability and reactivity, has been a significant area of investigation.

Magnetic Criteria for Aromaticity

Aromaticity is often associated with the presence of a diatropic ring current when a molecule is subjected to an external magnetic field. acs.org While the absence of hydrogen atoms on the central ring of this compound prevents the experimental detection of this ring current via ¹H NMR spectroscopy, theoretical methods have provided strong evidence for its aromatic character based on magnetic criteria. acs.orgnih.govacs.org Computational studies have shown that a perpendicular magnetic field induces a significant benzene-like ring current in the central ring of the molecule. nih.govacs.org This induced current is a hallmark of aromaticity. acs.orgnih.govacs.org

Ipsecentric Method for Mapping Induced Ring Currents

The ipsecentric method is a computational technique used to map the current density induced in a molecule by a magnetic field. researchgate.netnih.govacs.org This method has been applied to this compound to visualize and quantify the induced ring currents. researchgate.netnih.govacs.org The results of these calculations clearly show a strong, central benzene-like ring current, in addition to localized currents associated with the carbonyl and oxygen centers. acs.orgnih.govacs.org This provides compelling theoretical evidence that this compound is an aromatic oxide of carbon. nih.govacs.org

Data Tables

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Pa3 |

| Molecules per Unit Cell (Z) | 4 |

Data sourced from ResearchGate. researchgate.net

Table 2: Computed Bond Lengths for this compound (RHF/6-31G Level)*

| Bond | Bond Length (Å) |

| C-C (endo) | 1.373 |

| C-C (exo) | 1.392 |

| C-C (spoke) | 1.498 |

| C-O | 1.360 |

| C=O | 1.167 |

Data sourced from ACS Publications. acs.org

Central Benzene-like Ring Current Analysis

The aromaticity of this compound has been a key area of research. Aromatic compounds are characterized by a particular stability and specific magnetic properties arising from delocalized π-electrons in a cyclic system. The ipsocentric method, a computational technique, has been employed to map the current induced in the molecule by a perpendicular magnetic field. researchgate.netnih.govx-mol.com This analysis reveals that in addition to localized currents associated with the carbonyl and oxygen centers, a strong "central benzene-like ring current" is induced. smolecule.comresearchgate.netnih.govx-mol.com This finding provides strong evidence for the aromaticity of this compound based on magnetic criteria, indicating that it retains the aromatic character of the benzene ring despite the extensive substitution. wikipedia.orgnih.govx-mol.com

Crystallographic Studies and Supramolecular Interactions

Crystallographic studies have been instrumental in elucidating the three-dimensional structure and packing of this compound in the solid state.

This compound has been found to crystallize in the cubic space group Pa3, with four molecules per unit cell. researchgate.net Another study reports a monoclinic crystal structure with the space group C2/c and eight molecules per unit cell, with the following dimensions: a=28.051(6) Å, b=4.884(1) Å, c=13.384(3) Å, and β=96.82(3)°. researchgate.net The molecules in the cubic structure are packed exclusively via edge-to-face contacts. researchgate.net In the solid state, the molecule is non-planar, adopting a "shallow propeller" shape with approximate D3 symmetry. smolecule.comresearchgate.net This non-planarity is attributed to intermolecular nucleophilic-electrophilic interactions between the oxygen atoms of the five-membered rings and the carbonyl carbon atoms. researchgate.net

Table 1: Crystallographic Data for this compound

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| Cubic | Pa3 | - | - | - | - | 4 |

| Monoclinic | C2/c | 28.051(6) | 4.884(1) | 13.384(3) | 96.82(3) | 8 |

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.govscirp.org This method allows for the detailed examination of close contacts between neighboring molecules, providing insights into the forces that govern the crystal packing. rsc.orgresearchgate.net For this compound, the non-planar propeller shape is a consequence of nucleophilic-electrophilic intermolecular interactions between the oxygen atoms of the five-membered rings and the carbonyl carbon atoms of adjacent molecules. researchgate.net Hirshfeld surface analysis can be used to map these and other interactions, such as van der Waals forces, which play a crucial role in the three-dimensional architecture of the crystal. nih.gov

Spectroscopic Characterization Methodologies

A variety of spectroscopic techniques are employed to characterize this compound and confirm its structure. vulcanchem.com Infrared (IR) spectroscopy is particularly useful for identifying the characteristic absorption bands of the anhydride functional groups. vulcanchem.com Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C NMR, provides valuable information about the carbon framework of the molecule. vulcanchem.comtcichemicals.com Mass spectrometry is used to confirm the molecular weight and to study the fragmentation patterns of the compound. vulcanchem.comnih.gov These spectroscopic methods, in conjunction with crystallographic data, provide a comprehensive understanding of the molecular and electronic structure of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The anhydride groups are particularly prominent in the IR spectrum, producing strong, characteristic absorption bands. vulcanchem.com The analysis is often performed in comparison to its precursor, mellitic acid, to confirm the complete conversion to the trianhydride.

The transformation of mellitic acid to this compound, for instance through prolonged UV irradiation, results in distinct changes in the IR spectrum. researchgate.net The broad O-H stretching bands of the carboxylic acid groups in mellitic acid, typically found between 2500 and 3335 cm⁻¹, disappear upon formation of the anhydride. researchgate.net Concurrently, new, sharp, and intense peaks corresponding to the carbonyl (C=O) stretching vibrations of the anhydride functionalities appear. researchgate.net The anhydride C=O stretches are typically observed at higher wavenumbers than the C=O stretch of the corresponding carboxylic acid. Additionally, the characteristic C-O stretching and O-H bending vibrations of mellitic acid are absent in the spectrum of the trianhydride. researchgate.net Semiempirical and ab initio molecular orbital calculations have also been used to compute the theoretical IR spectrum of this compound, aiding in the assignment of experimental bands. researchgate.netcolab.ws

Table 1: Comparative IR Absorption Bands of Mellitic Acid and this compound This table is based on spectral changes observed during the conversion of mellitic acid to this compound.

| Vibrational Mode | Mellitic Acid Wavenumber (cm⁻¹) | This compound Wavenumber (cm⁻¹) | Observation |

| O-H Stretch (Carboxylic Acid) | 2500–3335 | Absent | Disappearance confirms loss of hydroxyl groups. researchgate.net |

| C=O Stretch (Carboxylic Acid) | 1700–1725 | Absent | Disappearance confirms loss of acid carbonyl. researchgate.net |

| C=O Stretch (Anhydride) | Absent | Appears (typically >1750 cm⁻¹) | Appearance of new bands confirms anhydride formation. researchgate.net |

| C-O Stretch | 1210–1320 | Modified/Absent | Change in C-O bond environment. researchgate.net |

| O-H Bend | 1395–1440 | Absent | Disappearance confirms loss of hydroxyl groups. researchgate.net |

Raman Spectroscopy Investigations

Raman spectroscopy serves as a complementary vibrational technique to IR for studying this compound. The Raman spectra measured for the compound have been shown to be consistent with data obtained from X-ray crystallography. researchgate.net Assignments of the Raman bands are supported by semiempirical molecular calculations, which help correlate the observed frequencies with specific molecular vibrations. researchgate.net

However, the analysis of mellitic compounds using Raman spectroscopy can be influenced by the sample matrix. For example, when mellitic acid is adsorbed onto the surface of minerals such as hydrated magnesium sulfate (B86663) (epsomite), the molecular bands associated with the acid become significantly weakened or are no longer detectable. nih.gov This attenuation effect is an important consideration in fields like geochemistry and astrobiology, where molecules are often analyzed within a mineral matrix. nih.govsmolecule.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Challenges and Interpretations

While Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for elucidating the carbon framework of organic molecules, its application to this compound presents significant challenges. vulcanchem.com The primary difficulty stems from the compound's instability in solution. tcichemicals.comtcichemicals.com this compound is susceptible to hydrolysis, reacting with residual moisture in NMR solvents to revert to mellitic acid or other intermediates. nih.gov This decomposition makes it difficult to obtain a clean, interpretable solution-state NMR spectrum, as peaks from the decomposition products can obscure the signals of the trianhydride itself. tcichemicals.comtcichemicals.com

To overcome these limitations, researchers have turned to solid-state NMR techniques. A study on a porous polyimide synthesized from this compound (MTA) utilized ¹³C cross-polarization magic angle spinning (CP-MAS) solid-state NMR to characterize the final polymer structure. rsc.org In the resulting polymer, the signal for the quaternary carbonyl carbon originating from the MTA monomer was identified in the range of 165.13–167.11 ppm. rsc.org This demonstrates the utility of solid-state NMR for analyzing this compound-derived materials without the issue of dissolution and decomposition.

Theoretical approaches have also been employed to investigate properties related to NMR. The ipsocentric method has been used to map the pattern of current induced by a magnetic field in the this compound molecule. researchgate.netcolab.ws These calculations revealed a strong, benzene-like ring current, providing evidence for the molecule's aromaticity based on the magnetic criterion. researchgate.netcolab.ws

Mass Spectrometry Techniques (GC-MS, MALDI-TOF MS)

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and investigating the fragmentation patterns of this compound. vulcanchem.com Various MS techniques have been applied to study the compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): Standard GC-MS data for this compound are available, confirming its molecular mass. nih.gov However, due to the compound's low volatility, direct analysis can be challenging. gwern.net Pyrolysis-GC-MS has been used to study its thermal decomposition products. gwern.net For related compounds like mellitic acid, GC-MS analysis typically requires a derivatization step to increase volatility and thermal stability. For instance, mellitic acid detected in soil samples was derivatized with silylating agents, yielding a molecular ion (M+) at m/z 774 for the fully substituted species, with characteristic fragment ions also observed. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This soft ionization technique is well-suited for analyzing thermally labile or non-volatile molecules like this compound and its derivatives. MALDI-TOF MS has been used to confirm the molecular weight of polymers and heterostructures synthesized using this compound as a building block. d-nb.info In studies of the degradation of related carbon materials, MALDI-TOF MS has been used to analyze intermediates, with fragmentation patterns showing characteristic losses of carbon dioxide (CO₂) and carbon monoxide (CO). pitt.edu In one notable experiment, the pyrolysis of solid this compound followed by mass spectral analysis showed evidence for the formation of exotic carbon species, including a peak corresponding to C₅₅O. gwern.net

Mechanistic Studies of Mellitic Trianhydride Reactivity and Chemical Transformations

Electron-Acceptor Properties and Interactions

Mellitic trianhydride is recognized as a potent π-electron acceptor, a property conferred by the six electron-withdrawing carbonyl groups attached to the central benzene (B151609) ring. smolecule.comcolab.wsresearchgate.net This electron deficiency facilitates the formation of charge-transfer (CT) complexes with a variety of electron-donor molecules. cdnsciencepub.com The interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the this compound acceptor.

These charge-transfer interactions can be observed and quantified using spectroscopic methods, particularly by the appearance of new absorption bands in the UV-visible spectrum that are not present in the spectra of the individual components. The energy of these CT bands is related to the ionization potential of the donor and the electron affinity of the acceptor. Studies have been conducted on the charge-transfer complexes formed between this compound and various aromatic hydrocarbons. d-nb.info A comparison of the CT absorption bands for complexes with different aromatic hydrocarbons demonstrates the influence of the donor's electron-donating ability on the complex formation.

| Aromatic Hydrocarbon (Donor) | Ionization Potential (eV) | Charge-Transfer Band (nm) |

|---|---|---|

| Benzene | 9.24 | - |

| Toluene | 8.82 | - |

| Naphthalene | 8.12 | - |

| Carbaryl (B1668338) | - | - |

Nucleophilic Addition Reactions with this compound

The carbonyl carbons of the anhydride (B1165640) groups in this compound are highly electrophilic and thus susceptible to attack by nucleophiles. smolecule.com The general mechanism for the reaction of an anhydride with a nucleophile is a nucleophilic addition-elimination reaction. google.comsavemyexams.com In the case of this compound, a nucleophile attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. wikipedia.org This intermediate is unstable and collapses by eliminating a carboxylate group, which is a good leaving group, to regenerate a carbonyl group and form the acylated product. wikipedia.org

A significant application of this reactivity is the reaction of this compound with primary amines. colab.wsnih.govresearchgate.netlookchem.com This reaction proceeds via nucleophilic addition of the amine to the anhydride carbonyl, followed by the elimination of a water molecule upon heating, leading to the formation of a stable five-membered imide ring. colab.wsnih.govlookchem.com When this compound reacts with three equivalents of a primary amine, it results in the formation of a trisubstituted mellitic triimide, a C3-symmetric organic electron acceptor. colab.wsnih.govresearchgate.net This straightforward synthetic route allows for the incorporation of various substituents (alkyl, aryl, etc.) onto the triimide structure, enabling the tuning of its electronic and physical properties. colab.wsnih.gov

Cycloaddition Reaction Pathways

This compound's electron-deficient nature makes it a potential candidate for participation in cycloaddition reactions, particularly as a dienophile in Diels-Alder reactions. smolecule.comresearchgate.net The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene (the electron-rich component) and a dienophile (the electron-poor component) to form a six-membered ring. masterorganicchemistry.comgoogle.com The reactivity in these reactions is governed by the electronic complementarity of the diene and dienophile.

Given the strong electron-withdrawing character of the anhydride groups, this compound would be expected to be a highly reactive dienophile. The reaction would involve the suprafacial addition of the diene to two of the double bonds of the central benzene ring of the trianhydride, a pathway that is theoretically possible but may be sterically hindered. While the potential for such reactions is recognized, specific and well-documented examples of this compound acting as a dienophile in Diels-Alder reactions are not extensively reported in the literature, suggesting this may be an area for further investigation.

Polycondensation Reactions for Polymer and Framework Formation

The ability of this compound to undergo reactions with difunctional or trifunctional nucleophiles makes it a key monomer in the synthesis of high-performance polymers and porous crystalline materials. smolecule.com Specifically, its polycondensation with aromatic diamines or triamines is a widely used method for the preparation of polyimides and covalent organic frameworks (COFs). researchgate.nettudelft.nlgoogle.comresearchgate.netacs.orgresearchgate.net

The reaction proceeds through the formation of a polyamic acid intermediate via the nucleophilic addition of the amine groups to the anhydride moieties of this compound. d-nb.info This intermediate is then thermally or chemically treated to induce dehydration and cyclization, leading to the formation of robust imide linkages and the final polymer or framework. colab.wsd-nb.info

For instance, the polycondensation of this compound with triamines such as 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) or 1,3,5-tris(4-aminophenyl)amine (TAPA) under solvothermal conditions yields mellitic triimide-based COFs. researchgate.nettudelft.nlresearchgate.netacs.orgresearchgate.net These materials possess microporous structures, high thermal stability, and large surface areas, making them promising for applications in gas storage and separation. smolecule.comresearchgate.netdigitellinc.com

| Co-monomer | Resulting Polymer/Framework | Key Properties |

|---|---|---|

| 1,3,5-tris(4-aminophenyl)benzene (TAPB) | MTI-COF-1 | Microporous, high thermal stability, good CO2 uptake. researchgate.nettudelft.nl |

| 1,3,5-tris(4-aminophenyl)amine (TAPA) | MTI-COF-2 | Microporous, thermally stable. researchgate.nettudelft.nl |

| Aromatic Diamines | Polyimides | High thermal stability, good mechanical properties. smolecule.comgoogle.com |

Complex Formation and Donor-Acceptor Interactions

As a powerful electron acceptor, this compound readily forms donor-acceptor (D-A) or charge-transfer (CT) complexes with electron-rich molecules. researchgate.netcdnsciencepub.com These interactions are non-covalent and arise from the electrostatic attraction between the electron-poor this compound and an electron-rich donor molecule. researchgate.net

Crystallographic studies have provided detailed insights into the structure of these complexes. For example, in the 1:1 molecular charge-transfer complexes with triphenylene (B110318) and 9,10-dimethylanthracene, the this compound molecules are ordered and practically planar. researchgate.net The formation of these complexes can significantly influence the physical properties of the materials, such as their color, conductivity, and photochemical behavior.

A study on the interaction between this compound and the carbamate (B1207046) pesticide carbaryl demonstrated the formation of a charge-transfer complex, which could be characterized by its absorption spectrum. cdnsciencepub.com In this complex, carbaryl acts as the electron donor. cdnsciencepub.com Such interactions are crucial for understanding the environmental fate and potential sensing mechanisms for various organic compounds.

Advanced Computational and Theoretical Investigations of Mellitic Trianhydride

Aromaticity Descriptors and Global/Local Aromaticity Assessment

The aromaticity of mellitic trianhydride is a topic of significant interest. While it is an oxide of carbon, it retains the aromatic character of the benzene (B151609) ring. wikipedia.org

Topological Resonance Energy (TRE) methods have been employed to evaluate the global aromaticity of polycyclic neutral oxocarbons. researchgate.net These methods provide a quantitative measure of the stabilization energy arising from cyclic electron delocalization. Further evidence for the aromaticity of this compound comes from the use of the ipsocentric method to map the current induced by a perpendicular magnetic field. acs.orgnih.gov This analysis reveals a strong, benzene-like ring current at the center of the molecule, which is a key indicator of aromaticity based on the magnetic criterion. acs.orgnih.gov

Nucleus Independent Chemical Shift (NICS) Method

The Nucleus Independent Chemical Shift (NICS) is a widely used computational method to probe the aromaticity of a molecule. It is based on measuring the magnetic shielding at a specific point in space, typically the center of a ring (NICS(0)) or a point 1 Å above the ring plane (NICS(1)). A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current associated with antiaromaticity.

A comparative study on a series of polycyclic neutral oxocarbon isomers has also referenced NICS results from the literature in relation to other aromaticity indices, suggesting that such calculations have been performed and corroborate the aromatic nature of this compound. nih.gov

Table 1: Representative NICS(1) Values for Aromatic Compounds (for comparison) This table provides context for typical NICS values; specific calculated values for this compound are not available in the cited search results.

| Compound | NICS(1) (ppm) | Aromaticity |

| Benzene | -10.2 | Aromatic |

| Thiophene | -10.2 | Aromatic |

| Pyrrole | -10.1 | Aromatic |

| Furan | -9.4 | Aromatic |

Modeling of Reaction Mechanisms and Energetics

The computational modeling of reaction mechanisms involves mapping the potential energy surface of a chemical reaction, identifying reactants, products, intermediates, and, crucially, transition states. Using methods like Density Functional Theory (DFT), chemists can calculate activation energies, reaction enthalpies, and investigate the detailed electronic and geometric changes that occur as a reaction proceeds.

While specific DFT studies detailing the reaction mechanisms of this compound (such as hydrolysis, polymerization, or Diels-Alder reactions) were not identified in the surveyed literature, the established methodologies are fully applicable. For instance, the hydrolysis of an anhydride (B1165640) typically proceeds via nucleophilic attack of a water molecule on a carbonyl carbon. A computational study would model this process, locate the transition state for the tetrahedral intermediate formation, and calculate the associated energy barrier. Studies on the hydrolysis of simpler anhydrides, like acetic anhydride and phthalic anhydride, have established viable mechanistic pathways, including general-base-assisted catalysis, which could serve as models for investigating this compound. [32 from previous search, 40 from previous search] Such calculations would provide invaluable data on the reactivity and stability of this compound.

Simulation of Spectroscopic Signatures

Computational quantum chemistry is a vital tool for the interpretation and assignment of experimental vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies and their corresponding intensities using methods like DFT, a theoretical spectrum can be generated. This simulated spectrum can then be compared with experimental data to provide a detailed assignment of vibrational modes to specific molecular motions (e.g., C=O stretching, C-O-C bending, ring deformations).

For this compound, theoretical calculations of its IR spectrum have been performed. [30 from previous search] The comparison between calculated and experimental frequencies allows for a confident assignment of the observed spectral bands. researchgate.netnih.govhelsinki.fi Discrepancies between calculated harmonic frequencies and experimental results often arise because the calculations typically model an isolated molecule in the gas phase, while experiments are often conducted on solid samples where intermolecular interactions can influence vibrational modes. helsinki.fi Furthermore, the harmonic approximation used in most calculations can be refined by including anharmonic corrections, which often leads to better agreement with experimental data. udel.edu

Table 2: General Comparison of Calculated vs. Experimental Vibrational Frequencies This is an illustrative table; a detailed assignment table for this compound was not available in the cited search results.

| Vibrational Mode | Typical Calculated (Harmonic) Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |

| C=O symmetric stretch | ~1850 - 1900 | ~1820 - 1860 |

| C=O asymmetric stretch | ~1780 - 1820 | ~1750 - 1790 |

| C-C aromatic stretch | ~1580 - 1620 | ~1570 - 1610 |

| C-O-C stretch | ~1200 - 1300 | ~1180 - 1280 |

Analysis of Intermolecular Interaction Energies (e.g., SAPT Method)

Intermolecular interactions govern the physical properties of molecular materials, including their crystal packing, melting point, and solubility. This compound is known to be a powerful π-electron acceptor, engaging in significant intermolecular interactions. [30 from previous search] Symmetry-Adapted Perturbation Theory (SAPT) is a high-level computational method that calculates the total interaction energy between molecules and decomposes it into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (van der Waals forces). github.io

While a specific SAPT analysis for this compound was not found in the search results, this method is ideally suited to understand its crystal structure. X-ray crystallography reveals that this compound molecules pack via "edge-to-face" contacts rather than typical face-to-face π-stacking. [30 from previous search] This arrangement is driven by the interaction between the electron-deficient carbonyl carbons of one molecule and the electron-rich oxygen atoms in the five-membered rings of a neighboring molecule. [30 from previous search]

Table 3: Physically Distinct Components of Interaction Energy from SAPT

| Energy Component | Physical Interpretation | Nature of Force |

| Electrostatics (E_elst) | Classical Coulomb interaction between the static charge distributions of the molecules. | Attractive or Repulsive |

| Exchange (E_exch) | Pauli repulsion arising from the requirement that the wavefunction be antisymmetric with respect to electron exchange. | Repulsive |

| Induction (E_ind) | Polarization of one molecule's electron cloud by the static charge distribution of the other. | Attractive |

| Dispersion (E_disp) | Correlation of the instantaneous fluctuations in the electron distributions of the interacting molecules. | Attractive |

Applications of Mellitic Trianhydride in Cutting Edge Materials Science and Engineering

High-Performance Polymer Synthesis

The trifunctional geometry of mellitic trianhydride is particularly advantageous for creating robust, network-based polymers. Unlike difunctional monomers that form linear chains, this compound promotes the growth of polymer networks in multiple directions, resulting in materials with superior physical properties.

Polyimides for Thermal Stability and Mechanical Strength

Polyimides are a class of high-performance polymers known for their outstanding thermal stability, mechanical strength, and chemical resistance. vt.eduzeusinc.com When this compound is used as a monomer in polyimide synthesis, it reacts with diamines to form a highly cross-linked, three-dimensional network. This rigid, covalently bonded structure significantly restricts thermal motion of the polymer chains, leading to exceptionally high thermal stability and glass transition temperatures. core.ac.uk The dense network of aromatic rings and imide linkages contributes to superior mechanical properties, including high modulus and strength, making these materials suitable for applications in the aerospace and microelectronics industries. vt.edu

Tri-directionally Branched Polyimides

The structure of this compound, with its three anhydride (B1165640) groups arranged symmetrically around a benzene (B151609) ring, naturally lends itself to the formation of tri-directionally branched polymers. tcichemicals.com During polymerization with amine linkers, polymer chains grow outward from the central ring in three distinct directions. This process results in a three-dimensional network architecture, a significant departure from the linear chains formed by conventional dianhydrides. zeusinc.com This branching is key to achieving the high degree of cross-linking that imparts the exceptional thermal and mechanical properties characteristic of these polyimides.

Hydrothermal Polymerization Techniques for Polyimides

Hydrothermal polymerization represents a green and sustainable approach to synthesizing high-performance polyimides. uni-konstanz.deresearchgate.net This method utilizes high-temperature water (typically around 200°C) as both the solvent and catalyst, avoiding the need for toxic organic solvents common in traditional polyimide synthesis. dntb.gov.uanih.gov In this process, the anhydride groups of a monomer like this compound first hydrolyze to form carboxylic acids. These then react with diamine monomers to form a monomer salt intermediate. uni-konstanz.dersc.org Under the heat and autogenous pressure of the hydrothermal conditions, this salt undergoes polycondensation, eliminating water to form the fully imidized, often highly crystalline, polymer. researchgate.net This technique is not only environmentally friendly but can also produce highly ordered polymers with excellent thermal stability, sometimes exceeding 500°C. dntb.gov.uanih.gov

Covalent Organic Frameworks (COFs) Development

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. mdpi.com Their ordered porosity and tunable chemical nature make them promising candidates for applications in gas storage, separation, and catalysis. mdpi.comnih.gov

Synthesis of Mellitic Triimide (MTI)-Based COFs

This compound is an ideal building block for creating highly stable polyimide-based COFs. In a typical synthesis, this compound is reacted with aromatic triamines, such as 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) or 1,3,5-tris(4-aminophenyl)amine (TAPA), through a polycondensation reaction. tudelft.nl This reaction is often performed under solvothermal conditions, using a high-boiling solvent mixture and a catalyst like isoquinoline. tudelft.nl The process results in the formation of strong imide linkages, creating a two-dimensional porous sheet based on the mellitic triimide (MTI) unit. tudelft.nl These sheets then stack to form a crystalline, microporous material. researchgate.net The resulting MTI-based COFs exhibit high thermal stability, with decomposition temperatures often above 275°C, and possess uniform micropores that make them effective for gas separation and storage applications. tudelft.nlresearchgate.net

Table 1: Properties of Mellitic Triimide (MTI)-Based Covalent Organic Frameworks

| COF Name | Monomers | Thermal Stability (5% Weight Loss) | Surface Area (BET) | Pore Size |

|---|---|---|---|---|

| MTI-COF-1 | This compound + TAPB | 291 °C tudelft.nlresearchgate.net | > 300 m²/g researchgate.net | < 2 nm researchgate.net |

Design Principles for Predictable Pore Geometries and Sizes

The molecular structure of this compound serves as a foundational building block in the rational design of porous crystalline materials, particularly covalent organic frameworks (COFs). Its rigid, planar, and C3-symmetric nature makes it an ideal "knot" for creating ordered networks with predictable topologies. The combination of the compact this compound monomer with various complementary linker molecules, such as C3-symmetric triamines, facilitates the formation of porous polymers with hexagonal micropores, typically less than 2 nanometers in diameter. researchgate.net

The principle behind achieving predictable pore geometries lies in the principles of reticular chemistry, where the dimensions and geometry of the molecular building blocks directly dictate the structure of the resulting extended framework. By polymerizing this compound with different triamine linkers, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB) or 1,3,5-tris(4-aminophenyl)amine (TAPA), it is possible to synthesize mellitic triimide (MTI)-based COFs with controlled pore sizes. researchgate.net The uniform and controlled porosity that results from this crystalline assembly makes these COFs prime candidates for applications in gas separation and storage. researchgate.netresearchgate.net

Crystallinity and Porosity Characterization (Micropores, Surface Areas)

The successful synthesis of COFs from this compound is confirmed through comprehensive characterization of their crystallinity and porosity. Powder X-ray diffraction (PXRD) is a primary technique used to ascertain the crystalline nature of these materials. researchgate.net For MTI-based COFs, PXRD patterns typically show distinct peaks that correspond to specific crystallographic planes, confirming long-range periodic order within the structure. researchgate.netresearchgate.net

The porosity of these frameworks is analyzed using gas adsorption measurements, commonly with nitrogen at 77 K. The resulting isotherms for this compound-derived COFs often exhibit a sharp uptake at low relative pressures, characteristic of microporous materials. researchgate.net Analysis of these isotherms using the Brunauer-Emmett-Teller (BET) method allows for the calculation of the specific surface area. Research has shown that polyimide COFs synthesized from this compound can possess relatively large surface areas, with values reported to be greater than 300 m²/g. researchgate.net These materials are characterized by microporous structures, with pore sizes typically under 2 nm. researchgate.netresearchgate.net

Table 1: Porosity Characteristics of this compound-Derived COFs

| COF Name | Linker Monomer | BET Surface Area (m²/g) | Pore Type | Reference |

|---|---|---|---|---|

| MTI-COF-1 | 1,3,5-tris(4-aminophenyl)benzene (TAPB) | > 300 | Microporous (<2 nm) | researchgate.net |

| MTI-COF-2 | 1,3,5-tris(4-aminophenyl)amine (TAPA) | > 300 | Microporous (<2 nm) | researchgate.net |

Stacking Modes and Their Influence on Electronic Structure (AA and AB Stacking)

Two-dimensional (2D) COFs derived from this compound are layered materials where individual sheets are held together by van der Waals interactions. The precise arrangement of these layers, known as the stacking mode, significantly influences the material's electronic properties. researchgate.netnih.gov The two most common idealized stacking configurations are eclipsed (AA), where layers are stacked directly on top of each other, and staggered (AB), where layers are offset relative to one another. nih.govresearchgate.net

Computational studies using density functional theory (DFT) have shown that for mellitic triimide-based COFs, the AA stacking mode is often the most energetically stable conformation. researchgate.netresearchgate.net This theoretical finding is supported by experimental data, where the simulated PXRD patterns for an AA stacking model show a better match with experimental diffraction patterns than those for an AB model. researchgate.netresearchgate.net

The stacking arrangement has a profound impact on the electronic band structure. While a single monolayer of a this compound-based COF has a relatively flat band structure, the introduction of interlayer π-π interactions in a stacked configuration introduces dispersion. researchgate.netnih.gov This effect can significantly reduce the material's band gap. For instance, a monolayer MTI-TAPB-COF is calculated to have a band gap of 2.16 eV, whereas the AA-stacked multilayer structure exhibits a much lower band gap, in the range of 1.10 to 1.29 eV. nih.gov This sensitivity of the electronic properties to the atomic arrangement highlights the importance of controlling the stacking order for tailoring COFs for specific optoelectronic applications. researchgate.net

Table 2: Influence of Stacking Mode on Calculated Band Gap of MTI-TAPB-COF

| Configuration | Band Gap (eV) | Transition Type | Reference |

|---|---|---|---|

| Monolayer | 2.16 | Direct | nih.gov |

| AA-Stacked | 1.10 - 1.29 | Indirect | nih.gov |

Thermal and Chemical Stability of this compound-Derived COFs

A critical advantage of using this compound to construct COFs is the high stability conferred by the resulting imide linkages. Polyimide COFs are recognized for their exceptional chemical and thermal robustness, which is crucial for practical applications. researchgate.net The strong covalent bonds forming the 2D lattice are thought to provide high thermal stability. rsc.org

Thermogravimetric analysis (TGA) of MTI-based COFs has demonstrated their thermal resilience. For example, COFs synthesized from this compound and different triamines have been shown to be thermally stable up to 275 °C. researchgate.net In general, imide-linked COFs exhibit greater thermal stability compared to other common COF linkages like boronate esters. rsc.org This high degree of stability makes this compound-derived frameworks suitable for applications that operate under harsh temperature or chemical conditions. researchgate.net

Energy Storage Technologies

Dual Redox-Active Porous Polyimides for Lithium Batteries

This compound has been utilized as a key component in the innovative design of electrode materials for next-generation lithium batteries. A novel approach involves using it as a redox-active cross-linker to create dual redox-active porous polyimides. nih.govresearchgate.net In one such system, this compound (MTA) is polymerized with a redox-active amine monomer, 3,7-diamino-N-methylphenothiazine (MPT). nih.gov

This design is significant because both the MTA-derived imide units and the MPT units can participate in electrochemical redox reactions. nih.gov This "dual redox" property allows for a substantial increase in the material's theoretical charge storage capacity. The resulting porous polyimide network (MTA-MPT) exhibits a high theoretical capacity of 180 mAh g⁻¹, a notable improvement over materials that use non-redox active cross-linkers. nih.govresearchgate.net When tested as a cathode material in a lithium metal battery, the MTA-MPT electrode demonstrated excellent performance, delivering a stable specific discharge capacity of 155 mAh g⁻¹ at a C-rate of C/5 with nearly 100% coulombic efficiency. nih.gov

Table 3: Electrochemical Performance of MTA-MPT Porous Polyimide Cathode

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Monomers | This compound (MTA), 3,7-diamino-N-methylphenothiazine (MPT) | - | nih.gov |

| Theoretical Capacity | 180 mAh g⁻¹ | Based on 4-electron transfer | nih.govresearchgate.net |

| Specific Discharge Capacity | 155 mAh g⁻¹ | C-rate of C/5 | nih.gov |

| Coulombic Efficiency | ~100% | C-rate of C/5 | nih.gov |

Redox-Active Covalent Organic Frameworks for Electrochemical Applications

The inherent redox activity of this compound, combined with the unique structural features of COFs, makes it a promising building block for advanced electrochemical applications. nih.govrsc.org Redox-active COFs have emerged as a compelling class of electrode materials for organic batteries due to their tunable properties, structural versatility, and insolubility in common electrolytes. rsc.org

By constructing a COF using this compound, the redox-active imide groups are systematically integrated into a highly ordered, porous framework. nih.gov This precise molecular arrangement is highly advantageous for electrochemical energy storage. The one-dimensional nanoporous channels characteristic of 2D COFs provide well-defined pathways for electrolyte ions to easily access the redox-active sites throughout the bulk of the material. nih.gov This facile ion transport and interaction with the functional groups on the pore surfaces are critical for achieving efficient charge storage and delivery, making this compound-derived COFs a promising platform for designing high-performance organic electrodes. nih.govacs.org

Cathode Material Development

The development of high-performance energy storage devices is a critical area of materials science. This compound is a precursor to novel cathode materials, particularly in the form of porous polyimides and covalent organic frameworks (COFs). These materials are of interest due to their potential for high energy density and excellent cycling stability.

A notable advancement in this area is the synthesis of a dual redox-active porous polyimide, MTA-MPT, derived from this compound (MTA) and 3,7-diamino-N-methylphenothiazine (MPT). nih.gov This material has been investigated as a high-energy-density cathode for lithium metal batteries. nih.gov The incorporation of the redox-active this compound unit, along with the redox-active MPT, results in a porous polyimide with a theoretical capacity of 180 mAh g⁻¹ (based on a four-electron transfer). nih.gov

The electrochemical behavior of the MTA-MPT porous polyimide is characterized by two distinct redox processes. The first, occurring at approximately 2.25 V versus Li/Li⁺, is attributed to the reversible enolization of the carbonyl groups within the this compound moiety. The second process, at around 3.70 V versus Li/Li⁺, corresponds to the reversible formation of a radical cation from the MPT unit. nih.gov This dual-redox capability makes it a promising candidate for high-energy-density cathode materials. nih.gov

Furthermore, the mellitic triimide (MTI) unit, derived from this compound, is being explored as a new building block for organic electrode materials in lithium-ion batteries. A model compound, ethyl-substituted mellitic triimide (ETTI), has demonstrated three distinct and reversible one-electron redox reactions. researchgate.net This suggests the potential for multi-electron transfer processes in materials incorporating the MTI structure, which could lead to higher specific capacities.

| Material | Monomers | Theoretical Capacity (mAh g⁻¹) | Redox Potentials (vs. Li/Li⁺) | Key Findings |

| MTA-MPT Porous Polyimide | This compound (MTA), 3,7-diamino-N-methylphenothiazine (MPT) | 180 | ~2.25 V and ~3.70 V | A dual redox-active porous polyimide with potential for high energy density in lithium metal batteries. nih.gov |

| Ethyl-substituted Mellitic Triimide (ETTI) | Not applicable (model compound) | Not specified | -0.60 V, -0.86 V, -1.42 V (vs. Ag/Ag⁺ in 2M LiTFSI) | Demonstrates three reversible one-electron redox reactions, indicating the potential for multi-electron processes in MTI-based materials. researchgate.net |

Gas Storage and Separation Applications

The porous nature of materials derived from this compound makes them highly suitable for applications in gas storage and separation. Covalent organic frameworks (COFs) synthesized from this compound exhibit high surface areas and tunable pore sizes, which are critical for selective gas adsorption.

The capture of carbon dioxide is a crucial technology for mitigating climate change. This compound-based COFs have shown significant promise for CO₂ adsorption. Mellitic triimide (MTI)-based COFs, synthesized from the polycondensation of this compound with specific amine linkers, have been developed and studied for their CO₂ uptake capabilities. researchgate.net

Two such COFs, designated as MTI-COF-1 and MTI-COF-2, were synthesized using 1,3,5-tris(4-aminophenyl)benzene (TAPB) and 1,3,5-tris(4-aminophenyl)amine (TAPA) as the amine monomers, respectively. researchgate.net These materials exhibit microporous structures with good surface areas and a notable affinity for carbon dioxide. researchgate.net

At 273 K and 1 bar, MTI-COF-1 and MTI-COF-2 demonstrated CO₂ uptake capacities of 39 cm³ g⁻¹ and 46 cm³ g⁻¹, respectively. researchgate.net The difference in uptake is attributed to variations in the interlayer distance and torsion angles between the monomer units in the COF structure. researchgate.net These results are comparable to other well-studied COFs, highlighting the potential of this compound-derived materials in CO₂ capture technologies. researchgate.net

The ability to selectively adsorb nitrogen is important for various industrial applications, including air separation. The same MTI-based COFs that are effective for CO₂ capture also exhibit an affinity for nitrogen. researchgate.net

Nitrogen sorption isotherms for MTI-COF-1 and MTI-COF-2, measured at 77 K, confirm their porous nature and ability to adsorb nitrogen. researchgate.net The data indicates that MTI-COF-2 has a slightly better nitrogen adsorption capacity compared to MTI-COF-1, which is consistent with the trend observed for CO₂ uptake. researchgate.net The controlled microporosity of these materials, derived from the use of the small this compound monomer, is a key factor in their gas adsorption properties. researchgate.net

| Covalent Organic Framework | Amine Monomer | CO₂ Uptake (cm³ g⁻¹ at 273 K, 1 bar) | Nitrogen Adsorption | Key Features |

| MTI-COF-1 | 1,3,5-tris(4-aminophenyl)benzene (TAPB) | 39 | Adsorbs N₂ | Microporous structure with good surface area. researchgate.netresearchgate.net |

| MTI-COF-2 | 1,3,5-tris(4-aminophenyl)amine (TAPA) | 46 | Adsorbs N₂ | Higher gas uptake capacity compared to MTI-COF-1, attributed to structural differences. researchgate.netresearchgate.net |

Catalysis and Photoredox Applications

The electronic properties and porous structure of materials derived from this compound open up possibilities for their use in catalysis, particularly in photoredox reactions. The redox-active nature of these materials is a key characteristic that is being explored for such applications.

Visible light photoredox catalysis is a rapidly growing field in organic synthesis that utilizes light energy to drive chemical reactions. Covalent organic frameworks, with their tunable electronic properties and high surface areas, are being investigated as novel photocatalysts. nih.govrsc.org

While specific studies focusing solely on this compound-based materials for visible light redox catalysis are still emerging, the inherent redox activity of COFs derived from it makes them strong candidates for such applications. researchgate.net The presence of electron-accepting imide groups and the potential to incorporate other photoactive moieties into the framework provide a basis for designing efficient photocatalysts. The ordered structure of COFs can facilitate charge separation and transport, which are critical for efficient photocatalysis. rsc.org The development of this compound-based COFs for visible light-driven reactions represents a promising area for future research.

Environmental and Astrobiological Research Pertaining to Mellitic Trianhydride

Stability and Degradation of Mellitic Trianhydride under Extreme Conditions

This compound is a white, sublimable solid that is considered one of the few carbon oxides that are reasonably stable under standard conditions. wikipedia.org Its stability is attributed to the aromatic character of its central benzene (B151609) ring. wikipedia.orgnih.gov However, its behavior under extreme environmental conditions, such as those found in space or on other planets, is a critical area of study. While data on the degradation of the isolated molecule under specific extreme conditions like high-energy radiation or atomic oxygen is limited, inferences can be drawn from its physical properties and the behavior of related polymeric structures.

Research into polyimides, which are polymers synthesized from aromatic dianhydrides, provides insights into the durability of the anhydride (B1165640) functional groups in harsh environments. These polymers are known for their high thermal stability and resistance to atomic oxygen and UV radiation, making them suitable for applications on spacecraft. nasa.gov This suggests that the anhydride rings within this compound may also exhibit significant resilience. The compound is noted to be unstable in aqueous solutions, where it readily hydrolyzes. tcichemicals.com

Table 1: Physical and Stability Properties of this compound

| Property | Value / Observation | Source Citation |

|---|---|---|

| Formula | C₁₂O₉ | wikipedia.org |

| Molar Mass | 288.123 g·mol⁻¹ | wikipedia.org |

| Appearance | White / Colorless Solid | wikipedia.org |

| Melting Point | 161 °C | wikipedia.org |

| Stability | Reasonably stable under standard conditions | wikipedia.org |

| Degradation in Solution | Unstable in solution, prone to decomposition | tcichemicals.com |

| Aromaticity | Retains the aromatic character of the benzene ring | wikipedia.orgnih.gov |

Formation and Evolution of this compound on Planetary Surfaces (e.g., Mars)

Scientific models suggest that benzenecarboxylic acids, such as mellitic acid (the precursor to this compound), could be significant, yet largely undetected, components of Martian organic inventory. nih.gov The proposed formation pathway involves the oxidation of complex organic material, like kerogen, delivered to the Martian surface by meteorites. nih.gov

Over geological timescales, the constant influx of meteoritic carbonaceous material and the highly oxidizing conditions on the Martian surface could facilitate the conversion of these organics into more stable carboxylated forms. nih.gov It is hypothesized that benzenecarboxylates, including mellitic acid salts, would be metastable intermediates in this process. nih.gov These compounds are considered more resistant to further oxidative destruction compared to their parent organic molecules. nih.gov

One study estimated that approximately 2 kg of meteorite-derived mellitic acid may have been generated per square meter of the Martian surface over a period of 3 billion years. nih.gov The subsequent dehydration of mellitic acid, potentially driven by thermal cycles or the arid Martian environment, would lead to the formation of this compound. The presence of such compounds would be a crucial indicator of past organic infall and subsequent chemical processing on Mars. nih.gov

Table 2: Proposed Formation Pathway of Mellitic Compounds on Mars

| Step | Process | Reactant(s) | Product(s) | Significance | Source Citation |

|---|---|---|---|---|---|

| 1 | Meteoritic Infall | Carbonaceous Chondrites | Kerogen-like organic matter | Delivery of complex organic carbon to the Martian surface. | nih.govnmsu.edu |

| 2 | Surface Oxidation | Kerogen, Martian Oxidants (e.g., peroxides) | Benzenecarboxylic acids (e.g., Mellitic acid) | Transformation of complex organics into more stable, oxidized forms. | nih.gov |

| 3 | Dehydration | Mellitic acid | this compound | Formation of the anhydride under arid planetary conditions. | - |

Contribution to Organic Matter Detection and Analysis in Extraterrestrial Environments

The search for organic matter on Mars has been a central goal of astrobiology. The failure of the Viking lander's Gas Chromatograph-Mass Spectrometer (GC-MS) experiments in 1976 to detect significant organic molecules has been a long-standing puzzle. nih.gov One prominent hypothesis is that the analytical methods used were not suited for detecting non-volatile, salt-like organic compounds. nih.gov

Benzenecarboxylates, such as the salts of mellitic acid, would have been largely invisible to the Viking GC-MS instrumentation. nih.gov These compounds are not volatile and would not have been easily detected by the pyrolysis methods employed. nih.gov Therefore, the potential presence of mellitic acid and its anhydride on Mars highlights the need for analytical techniques capable of detecting such non-volatile species. nih.gov

Future missions to Mars equipped with a broader range of analytical tools, including those that can analyze samples with minimal preparation or use different derivatization and ionization techniques, may be better suited to find these missing pieces of the Martian organic puzzle. geoscienceworld.org The detection of this compound or its precursor, mellitic acid, would provide strong evidence for the presence of processed organic carbon on Mars and would be a significant step forward in understanding the planet's organic geochemistry and potential past habitability. nih.gov

Future Research Directions and Emerging Applications of Mellitic Trianhydride

Development of Novel Synthetic Pathways

The traditional and most referenced method for synthesizing mellitic trianhydride involves the dehydration of its parent compound, mellitic acid. researchgate.netwikipedia.org This process is often facilitated by reagents such as acetic anhydride (B1165640). researchgate.net Another established, albeit older, method involves the use of acetyl chloride at elevated temperatures. While these methods are effective, future research is geared towards developing more efficient, milder, and environmentally benign synthetic routes.

Emerging strategies in the broader field of anhydride synthesis could offer new pathways for this compound production. One such approach involves the use of a triphenylphosphine (B44618) oxide/oxaloyl chloride system, which has been shown to efficiently catalyze the formation of various symmetric and cyclic anhydrides from carboxylic acids under mild and neutral conditions. acs.orgresearchgate.net This method proceeds through a highly reactive phosphonium (B103445) intermediate, which activates the carboxylic acid for anhydride formation. acs.org Adapting such a system for a polycarboxylic acid like mellitic acid could lead to a more rapid and less energy-intensive synthesis of this compound.

Another avenue for exploration is the development of greener synthetic methods that avoid harsh reagents. For instance, research into the synthesis of other aromatic anhydrides, such as trimellitic anhydride, has explored pathways starting from renewable precursors like malic acid. iastate.edu Such bio-based routes, if developed for mellitic acid, could significantly improve the sustainability of this compound production. Further research could also focus on solid-state synthesis or mechanochemical methods, which have the potential to reduce solvent waste and energy consumption. The development of novel catalytic systems, potentially involving Lewis acids, for the dehydration of mellitic acid could also lead to more efficient and selective synthetic pathways. tcichemicals.com

Exploration of Uncharted Reactivity and Transformation Pathways

This compound's reactivity is primarily dictated by its three electrophilic anhydride groups and its electron-deficient aromatic core. It is known to be a powerful π-electron acceptor, readily forming charge-transfer complexes. researchgate.net Future research will likely delve deeper into its interactions with a wider range of nucleophiles, leading to the synthesis of novel derivatives. The hydrolysis of the anhydride groups to form mellitic acid is a well-known reaction, but the controlled partial hydrolysis to yield intermediate compounds remains an area for further investigation.

An exciting and largely unexplored area is the participation of this compound in cycloaddition reactions. While there is extensive research on the [2+2] photocycloaddition reactions of maleic anhydride, similar studies involving this compound are scarce. rsc.orgresearchgate.net Given the presence of three potential dienophilic sites, this compound could serve as a unique building block in complex cycloaddition reactions, potentially leading to novel cage-like or highly functionalized polycyclic structures. The regioselectivity and stereoselectivity of such reactions would be of fundamental interest.

Furthermore, the transformation of the anhydride moieties into other functional groups presents a rich field for future research. For example, the conversion of anhydrides to amides and esters is a fundamental transformation in organic synthesis. unina.it Systematic studies on the reaction of this compound with a diverse array of amines and alcohols could yield a library of new mellitic acid derivatives with tailored properties. The complete or partial reduction of the anhydride groups to lactones or other functionalities is another transformation pathway that warrants exploration. Mechanistic studies, both experimental and computational, will be crucial in understanding and controlling the selectivity of these transformations. rsc.org

Design and Synthesis of Advanced Functional Materials with Enhanced Performance

This compound is a valuable monomer for the synthesis of high-performance polymers, particularly polyimides and covalent organic frameworks (COFs), owing to its rigid, symmetric structure and high functionality. researchgate.nettcichemicals.com Future research in this area will focus on creating novel materials with superior properties and performance.